molecular formula C15H12ClN3O2S B2465523 1-(4-chlorophenyl)-5-methyl-4-(phenylsulfonyl)-1H-1,2,3-triazole CAS No. 899724-45-9

1-(4-chlorophenyl)-5-methyl-4-(phenylsulfonyl)-1H-1,2,3-triazole

Cat. No. B2465523
CAS RN: 899724-45-9
M. Wt: 333.79
InChI Key: AZFBVMFHXMOPFQ-UHFFFAOYSA-N
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Description

“1-(4-chlorophenyl)-5-methyl-4-(phenylsulfonyl)-1H-1,2,3-triazole” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also includes a phenylsulfonyl group and a chlorophenyl group .


Synthesis Analysis

The synthesis of such compounds often involves multi-step processes. For example, a related compound, N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives, was synthesized by modifying the structures of the target molecules by replacing the chlorine atom with the more lipophilic bromine atom .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains a triazole ring, a phenylsulfonyl group, and a chlorophenyl group .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, a related compound, 4-Chlorophenyl phenyl sulfone, participates in palladium-catalyzed amidation reactions in the presence of low CO pressures and an iodide salt .

properties

IUPAC Name

4-(benzenesulfonyl)-1-(4-chlorophenyl)-5-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-11-15(22(20,21)14-5-3-2-4-6-14)17-18-19(11)13-9-7-12(16)8-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFBVMFHXMOPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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